

# Application Notes and Protocols: Ethyl Crotonate in Heterocyclic Synthesis

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## Compound of Interest

Compound Name: Ethyl crotonate

Cat. No.: B152679

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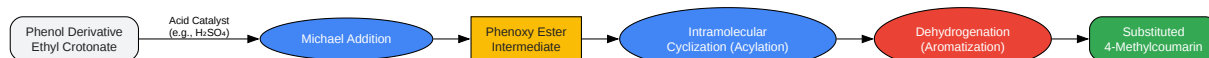
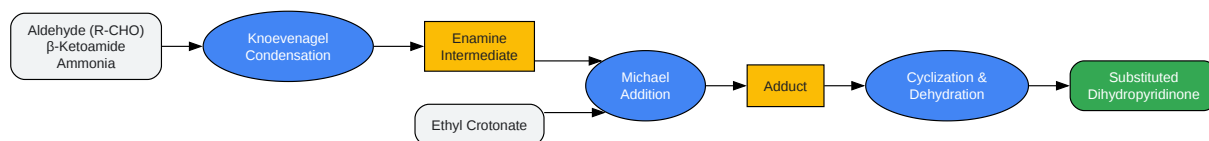
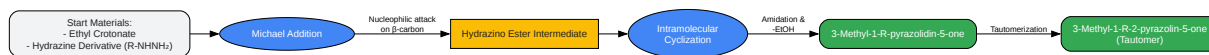
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ethyl crotonate** is a versatile  $\alpha,\beta$ -unsaturated ester that serves as a valuable C4 synthon in organic synthesis. Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon of the ester group and, more significantly, the  $\beta$ -carbon of the conjugated double bond. This dual reactivity allows it to participate in a variety of reactions, including Michael additions and cycloadditions, making it an excellent starting material for the synthesis of a wide range of heterocyclic compounds. These heterocycles are often scaffolds for pharmacologically active molecules. This document provides detailed protocols and data for the synthesis of key heterocyclic systems using **ethyl crotonate**.

## Synthesis of 3-Methyl-2-pyrazolin-5-ones

The reaction of **ethyl crotonate** with hydrazine derivatives is a fundamental method for synthesizing pyrazolone heterocycles. The reaction proceeds via an initial Michael addition of the hydrazine to the conjugated double bond of **ethyl crotonate**, followed by an intramolecular cyclization through nucleophilic attack of the second nitrogen atom on the ester carbonyl group, with subsequent elimination of ethanol.

## Logical Workflow: Synthesis of Pyrazolones



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